Fomepizole hydrochloride

Description

The exact mass of the compound 4-Methylpyrazole hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759119. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fomepizole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fomepizole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

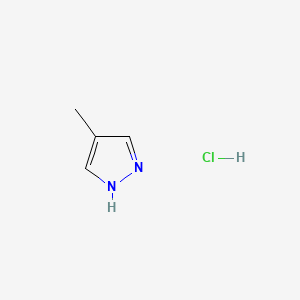

IUPAC Name |

4-methyl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c1-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCXJHNDMYZOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNN=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045776 | |

| Record name | 4-Methyl-1H-pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56010-88-9 | |

| Record name | 4-Methyl-1H-pyrazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Fomepizole Hydrochloride: A Technical Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of fomepizole hydrochloride for laboratory use. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API).

Introduction

Fomepizole, chemically known as 4-methylpyrazole, is a competitive inhibitor of alcohol dehydrogenase (ADH).[1][2] It is utilized as an antidote in cases of methanol and ethylene glycol poisoning by preventing the metabolic conversion of these substances into their toxic metabolites.[3] Fomepizole hydrochloride is a salt form of the active moiety, often used in pharmaceutical preparations. A thorough understanding of its physicochemical properties is critical for formulation development, analytical method development, and ensuring its stability and efficacy in laboratory and clinical settings.

Physicochemical Properties

The following tables summarize the key physicochemical properties of fomepizole and its hydrochloride salt.

Table 1: General Physicochemical Properties of Fomepizole

| Property | Value | Reference |

| Chemical Name | 4-Methylpyrazole | [2] |

| Molecular Formula | C₄H₆N₂ | [2] |

| Molecular Weight | 82.1 g/mol | [2] |

| Appearance | Clear to yellow liquid at room temperature; may present as a solid | [2][4] |

| Melting Point | 25 °C (77 °F) | [1][2] |

| Boiling Point | 204-207 °C | [5] |

| pKa (Strongest Basic) | 2.63 - 3.00 | [5][6] |

| UV max (in 95% ethanol) | 220 nm | [7][8] |

| UV max (in 6N HCl) | 226 nm | [7][8] |

Table 2: Solubility Profile of Fomepizole

| Solvent | Solubility | Reference |

| Water | Soluble (559.0 mg/mL) | [5] |

| Ethanol | Very soluble | [1][2] |

| Diethyl Ether | Very soluble | [1][2] |

| Chloroform | Very soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [9] |

| Dimethylformamide (DMF) | ~50 mg/mL | [9] |

| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [9] |

Table 3: Physicochemical Properties of Fomepizole Hydrochloride

| Property | Value | Reference |

| Chemical Name | 4-Methylpyrazole hydrochloride | [10] |

| Melting Point | 157-159 °C | [10] |

| Storage Temperature | 2-8°C | [10] |

Mechanism of Action: Inhibition of Alcohol Dehydrogenase

Fomepizole acts as a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of alcohols. In the context of ethylene glycol or methanol poisoning, ADH catalyzes the initial, rate-limiting step in their conversion to toxic metabolites. Ethylene glycol is metabolized to glycoaldehyde, which is then oxidized to glycolate, glyoxylate, and oxalate, leading to metabolic acidosis and renal damage.[1][2] Methanol is metabolized to formaldehyde and then to formic acid, which is responsible for metabolic acidosis and ocular toxicity.[1][2] Fomepizole's high affinity for ADH prevents this metabolic cascade.[4]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 6. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 8. who.int [who.int]

- 9. Fomepizole [drugfuture.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Fomepizole Hydrochloride's Potent and Isoform-Specific Inhibition of Alcohol Dehydrogenase: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of fomepizole hydrochloride on alcohol dehydrogenase (ADH) isoforms. Fomepizole is a cornerstone in the treatment of methanol and ethylene glycol poisoning, and a thorough understanding of its interaction with ADH is critical for researchers, scientists, and drug development professionals. This document details the inhibitory kinetics of fomepizole against various human ADH isoforms, outlines the experimental protocols for these determinations, and illustrates the key pathways involved.

Core Mechanism of Action: Competitive and Non-competitive Inhibition of ADH

Fomepizole (4-methylpyrazole) is a potent inhibitor of alcohol dehydrogenase, the enzyme responsible for the initial and rate-limiting step in the metabolism of toxic alcohols like methanol and ethylene glycol.[1][2] By blocking this enzymatic conversion, fomepizole prevents the formation of toxic metabolites such as formic acid (from methanol) and glycolic and oxalic acids (from ethylene glycol), which are responsible for the severe metabolic acidosis and end-organ damage seen in poisonings.[1][2]

Fomepizole's interaction with ADH is characterized by high affinity, being over 8,000 times more potent than ethanol as an inhibitor.[3] The mechanism of inhibition varies among the different human ADH isoforms. For the class I ADH enzymes (ADH1A, ADH1B1, ADH1B2, ADH1C1, and ADH1C2), fomepizole acts as a competitive inhibitor with respect to the alcohol substrate.[1][2] In contrast, for ADH1B3, class II ADH2, and class IV ADH4, it exhibits non-competitive inhibition.[1][2]

The inhibitory effect of fomepizole is achieved through the formation of a ternary complex with the enzyme and the cofactor nicotinamide adenine dinucleotide (NAD+).[4] This complex effectively blocks the substrate-binding site, preventing the metabolism of alcohols.[3]

Quantitative Analysis of Fomepizole's Inhibitory Potency Across ADH Isoforms

The efficacy of fomepizole is underscored by its low inhibition constants (Kᵢ) across a range of human ADH isoforms. The following table summarizes the kinetic parameters of fomepizole's inhibition of various recombinant human ADH isoforms.

| ADH Isoform | Inhibition Type vs. Ethanol | Slope Inhibition Constant (Kᵢs) (µM) | Intercept Inhibition Constant (Kᵢᵢ) (µM) |

| ADH1A | Competitive | 0.062 | - |

| ADH1B1 | Competitive | 0.12 | - |

| ADH1B2 | Competitive | 0.11 | - |

| ADH1B3 | Non-competitive | 0.69 | 33 |

| ADH1C1 | Competitive | 0.29 | - |

| ADH1C2 | Competitive | 0.28 | - |

| ADH2 | Non-competitive | 960 | 3000 |

| ADH4 | Non-competitive | 1.8 | 60 |

| Data sourced from Lee et al. (2011)[1][2] |

Experimental Protocols

Determination of ADH Inhibition Kinetics

The following is a representative protocol for determining the inhibition constants of fomepizole for human ADH isoforms, based on established methodologies.[1][2][4]

Objective: To determine the type of inhibition and the inhibition constants (Kᵢs and/or Kᵢᵢ) of fomepizole for a specific human ADH isoform.

Materials:

-

Purified recombinant human ADH isoform

-

Fomepizole hydrochloride solution of known concentration

-

Ethanol (or other alcohol substrate)

-

Nicotinamide adenine dinucleotide (NAD+)

-

0.1 M Sodium Phosphate Buffer, pH 7.5

-

Spectrofluorometer or spectrophotometer capable of measuring NADH production (excitation at 340 nm, emission at 460 nm)

-

Cuvettes

-

Pipettes and other standard laboratory equipment

Procedure:

-

Enzyme Activity Assay:

-

Prepare a reaction mixture in a cuvette containing 0.1 M sodium phosphate buffer (pH 7.5) and 0.5 mM NAD+.

-

Add a known concentration of the alcohol substrate (e.g., ethanol).

-

Initiate the reaction by adding a small, known amount of the purified ADH isoform.

-

Monitor the increase in fluorescence or absorbance at the appropriate wavelength for NADH production over time to determine the initial reaction velocity (v₀).

-

Repeat this procedure for a range of substrate concentrations to determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for the enzyme with the specific substrate.

-

-

Inhibition Assay:

-

Perform the enzyme activity assay as described above, but with the addition of a fixed concentration of fomepizole to the reaction mixture before the addition of the enzyme.

-

Repeat the assay with several different fixed concentrations of fomepizole.

-

For each fomepizole concentration, vary the substrate concentration to generate data for Lineweaver-Burk or Dixon plots.

-

-

Data Analysis:

-

Plot the data using Lineweaver-Burk plots (1/v versus 1/[S]) for each inhibitor concentration to visually determine the type of inhibition (competitive, non-competitive, or uncompetitive).

-

For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis.

-

Alternatively, use Dixon plots (1/v versus [I]) at different fixed substrate concentrations.

-

Calculate the slope inhibition constant (Kᵢs) and/or the intercept inhibition constant (Kᵢᵢ) from the slopes and intercepts of these plots using the appropriate equations for the determined inhibition type.

-

Expression and Purification of Recombinant Human ADH Isoforms

A general workflow for obtaining purified ADH isoforms for use in kinetic studies is as follows:

Visualizing the Mechanism and Pathways

Fomepizole's Mechanism of Action

The following diagram illustrates the competitive inhibition of ADH by fomepizole, preventing the metabolism of toxic alcohols.

References

- 1. Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Fomepizole: A Technical Guide to its Discovery, Development, and Mechanism as a Potent Alcohol Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fomepizole (4-methylpyrazole) is a pivotal therapeutic agent in the management of methanol and ethylene glycol poisonings. Its efficacy stems from its potent and specific competitive inhibition of alcohol dehydrogenase (ADH), the rate-limiting enzyme in the metabolic activation of these toxic alcohols. This technical guide provides a comprehensive overview of the discovery and development of fomepizole, detailing its mechanism of action, key experimental protocols for its evaluation, and a summary of critical quantitative data. Visualizations of metabolic pathways, experimental workflows, and the drug's development timeline are included to facilitate a deeper understanding of this essential antidote.

Introduction: The Need for an Effective ADH Inhibitor

Poisoning by methanol and ethylene glycol represents a significant medical emergency, with the potential for severe morbidity and mortality. The parent compounds themselves exhibit relatively low toxicity; however, their metabolism by hepatic alcohol dehydrogenase (ADH) initiates a cascade of toxic metabolite production.[1] The metabolism of ethylene glycol leads to the formation of glycolaldehyde, glycolate, glyoxylate, and finally oxalate, which are responsible for profound metabolic acidosis and renal damage.[1] Similarly, methanol is metabolized by ADH to formaldehyde and then to formic acid, the primary mediator of the metabolic acidosis and severe visual disturbances characteristic of methanol toxicity.[1]

Historically, ethanol was the mainstay of treatment, acting as a competitive substrate for ADH.[2] While effective, ethanol therapy is challenging to manage due to its narrow therapeutic index, requirement for frequent monitoring of blood levels, and central nervous system depressant effects.[2] This created a clear need for a more specific, potent, and safer ADH inhibitor, a role that fomepizole has successfully filled.

Discovery and Development Timeline

The journey of fomepizole from a laboratory chemical to a life-saving antidote involved several key milestones. Initial research in the 1960s identified pyrazole as an inhibitor of ADH. However, its toxicity limited its clinical utility. This led to the investigation of less toxic pyrazole derivatives, with 4-methylpyrazole (fomepizole) emerging as a promising candidate.

References

Fomepizole hydrochloride CAS number and chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fomepizole hydrochloride, a critical antidote in the management of toxic alcohol poisoning. The document details its chemical properties, mechanism of action, pharmacokinetics, and clinical applications, presenting data in a clear, accessible format for scientific and research professionals.

Chemical Identity and Properties

Fomepizole, chemically known as 4-methylpyrazole, is a competitive inhibitor of the enzyme alcohol dehydrogenase.[1][2] Its hydrochloride salt is also utilized in research and pharmaceutical contexts.

Table 1: Chemical and Physical Properties of Fomepizole and Fomepizole Hydrochloride

| Property | Fomepizole | Fomepizole Hydrochloride |

| CAS Number | 7554-65-6[1][2][3][4][5][6] | 56010-88-9[7][8] |

| Molecular Formula | C₄H₆N₂[1][2][3][4] | C₄H₇ClN₂[7] |

| Molecular Weight | 82.10 g/mol [1][2][4][5] | 118.56 g/mol [7] |

| Appearance | Clear to yellow liquid or solid at room temperature.[3][9] | Solid |

| Melting Point | 25°C (77°F)[9] | 157-159 °C[7] |

| Boiling Point | 204-207°C[1] | Not specified |

| Solubility | Soluble in water, ethanol, diethyl ether, and chloroform.[4][9] | Soluble in water |

| IUPAC Name | 4-methyl-1H-pyrazole[1][2][3] | 4-Methyl-1H-pyrazole hydrochloride[7] |

Chemical Structure of Fomepizole:

Caption: Chemical structure of Fomepizole (4-methylpyrazole).

Mechanism of Action

Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[9][10] This enzyme is crucial for the initial steps in the metabolism of toxic alcohols like ethylene glycol and methanol into their harmful metabolites.[8][9]

-

Ethylene Glycol Poisoning: Ethylene glycol is metabolized by ADH to glycoaldehyde, which is then oxidized to glycolate, glyoxylate, and oxalate.[9] These metabolites, particularly glycolate and oxalate, are responsible for the metabolic acidosis and acute renal damage seen in ethylene glycol poisoning.[9]

-

Methanol Poisoning: Methanol is metabolized by ADH to formaldehyde, which is subsequently oxidized to formic acid.[9] Formic acid is the primary cause of the metabolic acidosis and visual disturbances associated with methanol poisoning.[9]

Fomepizole's high affinity for ADH blocks these metabolic pathways, preventing the formation of toxic metabolites and allowing the parent alcohol to be excreted unchanged.[3]

Caption: Fomepizole's inhibition of toxic alcohol metabolism.

Fomepizole has also been investigated for its role in acetaminophen toxicity. It inhibits the cytochrome P450 2E1 (CYP2E1) enzyme, which is responsible for converting acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[11][12]

Caption: Fomepizole's role in mitigating acetaminophen toxicity.

Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Fomepizole

| Parameter | Value |

| Volume of Distribution (Vd) | 0.6 to 1.02 L/kg[1][9] |

| Metabolism | Primarily hepatic. The main metabolite is 4-carboxypyrazole (80-85% of dose).[1][9] |

| Elimination | Follows Michaelis-Menten (saturable) kinetics at therapeutic doses.[9][13][14] Induces its own metabolism after 30-40 hours.[9] |

| Excretion | 1-3.5% excreted unchanged in urine. Metabolites are excreted in the urine.[1][9] |

| Therapeutic Concentration | 100 to 300 µmol/L (8.6 to 24.6 mg/L) to ensure adequate ADH inhibition.[9] |

| In Vitro ADH Inhibition (IC₅₀) | Approximately 0.1 µmol/L[9] |

| Dialyzability | Fomepizole is dialyzable.[1][15] |

Clinical Data and Dosing

Fomepizole is the primary antidote for ethylene glycol and methanol poisoning.[16] Clinical studies have demonstrated its efficacy in preventing severe morbidity and mortality.

Table 3: Summary of Clinical Outcomes from a Systematic Review

| Antidote | Poisoning Type | Mortality Rate |

| Fomepizole | Methanol | 17.1% |

| Ethylene Glycol | 4.1% | |

| Ethanol | Methanol | 21.8% |

| Ethylene Glycol | 18.1% | |

| Data from a systematic review of 897 patients. Note: This was not a head-to-head trial.[17] |

A recent post-marketing surveillance study in Japan involving 131 patients found no serious adverse drug reactions (ADRs) related to fomepizole.[18][19] The most common ADR was vomiting (2.3%).[19]

Table 4: Standard Dosing Regimens for Fomepizole

| Condition | Dosing Protocol |

| Standard Dosing | Loading Dose: 15 mg/kg IV infused over 30 minutes.[13][16] Maintenance Doses: 10 mg/kg every 12 hours for 4 doses, then increased to 15 mg/kg every 12 hours.[13][15][16] |

| During Hemodialysis | The dosing interval should be increased to every 4 hours to compensate for elimination by dialysis.[15][16] An alternative is a continuous IV infusion of 1-1.5 mg/kg/h.[14][16] |

| Acetaminophen Overdose (Investigational) | A single 15 mg/kg IV dose has been proposed as an adjunct to N-acetylcysteine (NAC) in massive overdoses.[12][20] |

Experimental Protocols

Protocol: Pharmacokinetic Analysis in Poisoned Patients

This section outlines a typical methodology for evaluating fomepizole's pharmacokinetics in a clinical setting, based on published studies.[13]

-

Patient Population: Patients with confirmed or suspected ethylene glycol or methanol poisoning.

-

Dosing Administration:

-

Administer a loading dose of 15 mg/kg fomepizole intravenously over 30 minutes.[13]

-

Follow with maintenance bolus doses of 10 mg/kg every 12 hours.[13]

-

After 48 hours, increase maintenance doses to 15 mg/kg every 12 hours to account for metabolic auto-induction.[13]

-

Adjust dosing during hemodialysis as per established guidelines.

-

-

Sample Collection:

-

Sample Analysis:

-

Separate plasma from whole blood via centrifugation.

-

Analyze plasma samples for fomepizole concentrations using a validated High-Performance Liquid Chromatography (HPLC) method.[13]

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters such as volume of distribution, elimination rate, and trough concentrations using appropriate software.

-

Characterize the elimination kinetics (e.g., zero-order, Michaelis-Menten).[13]

-

Caption: Workflow for a clinical pharmacokinetic study of Fomepizole.

References

- 1. Fomepizole - Wikipedia [en.wikipedia.org]

- 2. 4-Methylpyrazole | C4H6N2 | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Fomepizole [drugfuture.com]

- 5. 甲吡唑 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 56010-88-9 CAS MSDS (4-METHYLPYRAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Fomepizole | CAT | P450 | AChR | TargetMol [targetmol.com]

- 9. drugs.com [drugs.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 12. Fomepizole for Acetaminophen Toxicity: A Novel Use for a Classic Antidote EMRA [emra.org]

- 13. Analysis of Fomepizole Elimination in Methanol- and Ethylene Glycol-Poisoned Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. publications.ashp.org [publications.ashp.org]

- 15. tga.gov.au [tga.gov.au]

- 16. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Real-world safety and effectiveness of intravenous fomepizole in patients with ethylene glycol and methanol poisoning in Japan: results of a 7-year post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Fomepizole hydrochloride stability under different experimental conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomepizole hydrochloride, the active pharmaceutical ingredient in Antizol®, is a potent competitive inhibitor of alcohol dehydrogenase (ADH). It is a critical antidote in the treatment of methanol and ethylene glycol poisoning. By blocking ADH, fomepizole prevents the metabolism of these toxic alcohols into their harmful acidic metabolites, thereby averting severe metabolic acidosis, renal failure, and other end-organ damage. Given its crucial role in emergency medicine, understanding the stability of fomepizole hydrochloride under various conditions is paramount to ensure its efficacy and safety.

This technical guide provides an in-depth overview of the stability of fomepizole hydrochloride under different experimental conditions. It is intended to be a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of this life-saving medication. The guide summarizes available stability data, outlines experimental protocols for stability-indicating assays, and provides a visual representation of fomepizole's mechanism of action.

Physicochemical Properties and General Stability

Fomepizole is a clear to yellow liquid at room temperature, with a melting point of 25°C (77°F). It is soluble in water and very soluble in ethanol, diethyl ether, and chloroform. The commercially available injection is a sterile, preservative-free solution of fomepizole at a concentration of 1 g/mL.

A notable physical property of fomepizole is its tendency to solidify at temperatures below 25°C. However, this solidification does not adversely affect its efficacy, safety, or stability. The solidified drug can be easily liquefied by warming the vial, for instance, by running it under warm water or holding it in one's hand.

Stability of Fomepizole Hydrochloride in Solution

The stability of fomepizole hydrochloride has been primarily evaluated in the context of its pharmaceutical preparation for intravenous administration. When diluted in standard infusion solutions, fomepizole hydrochloride exhibits good stability.

| Parameter | Condition | Stability | Citation |

| Diluent Compatibility | 0.9% Sodium Chloride (NS) | Stable | [1][2] |

| 5% Dextrose in Water (D5W) | Stable | [1][2] | |

| Storage of Diluted Solution | Room Temperature | Stable for at least 24 to 48 hours | [1][2] |

| Refrigerated | Stable for at least 24 to 48 hours | [1][2] |

It is important to note that as the diluted solutions do not contain preservatives, they should be used within 24 hours of preparation to maintain sterility.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing to generate potential degradation products. As per the International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

While specific quantitative data from forced degradation studies on fomepizole hydrochloride are not extensively available in the public domain, this section outlines the general experimental protocols that would be employed for such an investigation.

Experimental Protocols for Forced Degradation Studies

Objective: To generate potential degradation products of fomepizole hydrochloride under various stress conditions and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

-

Procedure: A solution of fomepizole hydrochloride (e.g., 1 mg/mL) is prepared in a solution of hydrochloric acid (e.g., 0.1 N HCl).

-

Conditions: The solution is typically heated at a controlled temperature (e.g., 60-80°C) for a specified duration. Samples are withdrawn at various time points.

-

Neutralization: Before analysis, the samples are neutralized with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).

2. Base Hydrolysis:

-

Procedure: A solution of fomepizole hydrochloride is prepared in a solution of sodium hydroxide (e.g., 0.1 N NaOH).

-

Conditions: The solution is heated at a controlled temperature (e.g., 60-80°C) for a specified duration, with samples taken at intervals.

-

Neutralization: Samples are neutralized with an equivalent amount of a suitable acid (e.g., 0.1 N HCl) prior to analysis.

3. Oxidative Degradation:

-

Procedure: A solution of fomepizole hydrochloride is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Conditions: The reaction is typically carried out at room temperature for a set period, with samples collected at different times.

4. Thermal Degradation:

-

Procedure: Solid fomepizole hydrochloride is exposed to dry heat in a temperature-controlled oven (e.g., 105°C).

-

Conditions: The duration of exposure is varied, and samples are taken at different time points. A solution of fomepizole may also be subjected to thermal stress.

5. Photostability:

-

Procedure: Solutions of fomepizole hydrochloride are exposed to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark.

-

Conditions: The total illumination and UV energy are monitored. Samples are analyzed at appropriate time intervals.

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the intact drug from its degradation products.

Illustrative HPLC Method Parameters (Hypothetical for Fomepizole):

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV detection at a wavelength where fomepizole and its potential degradation products have significant absorbance |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Method Validation: The developed HPLC method would then be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Mechanism of Action and Experimental Workflow

Mechanism of Action: Inhibition of Alcohol Dehydrogenase

Fomepizole acts as a competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the initial step in the metabolism of toxic alcohols like ethylene glycol and methanol. By blocking this enzyme, fomepizole prevents the formation of their toxic metabolites.

Caption: Fomepizole's competitive inhibition of alcohol dehydrogenase.

Experimental Workflow for Stability Studies

The logical flow for conducting a comprehensive stability analysis of fomepizole hydrochloride is outlined below.

Caption: Workflow for fomepizole hydrochloride stability studies.

Conclusion

Fomepizole hydrochloride demonstrates good stability in its commercial formulation and when diluted for intravenous administration. While comprehensive public data from forced degradation studies are limited, the established protocols for such investigations provide a clear pathway for researchers to determine its intrinsic stability, identify potential degradation products, and develop validated stability-indicating analytical methods. A thorough understanding of these stability characteristics is essential for ensuring the quality, safety, and efficacy of this vital antidote. Future research should focus on conducting and publishing detailed forced degradation studies to further elucidate the degradation pathways and kinetics of fomepizole hydrochloride.

References

Fomepizole Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of fomepizole hydrochloride, a critical antidote in the management of ethylene glycol and methanol poisoning. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Core Chemical and Physical Data

Fomepizole, chemically known as 4-methylpyrazole, is the active moiety. For pharmaceutical applications, it is often used as its hydrochloride salt to enhance its stability and solubility.

| Property | Fomepizole | Fomepizole Hydrochloride |

| Molecular Formula | C₄H₆N₂ | C₄H₆N₂·HCl |

| Molecular Weight | 82.10 g/mol [1][2][3][4] | 118.56 g/mol |

| Appearance | Clear to yellow liquid or solid[1][4] | Solid |

| CAS Number | 7554-65-6[3] | 56010-88-9 |

Mechanism of Action in Toxic Alcohol Poisoning

Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][4] In cases of ethylene glycol or methanol ingestion, the parent compounds are relatively non-toxic. However, their metabolism via ADH produces highly toxic acidic metabolites that lead to severe metabolic acidosis and end-organ damage. Fomepizole's therapeutic effect lies in its ability to block this initial metabolic step, allowing the unmetabolized toxic alcohols to be excreted from the body, often facilitated by hemodialysis.

The following diagram illustrates the metabolic pathway of ethylene glycol and methanol and the inhibitory action of fomepizole.

Experimental Protocols

Synthesis of 4-Methylpyrazole (Fomepizole)

This protocol describes a common method for the synthesis of 4-methylpyrazole.

Materials:

-

Hydrazine hydrosulfate

-

3-methyl-3-butene-2-one (Precursor 3)

-

Sterile USP water

-

50% Sodium hydroxide solution

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

In a 5-liter flask equipped with a mechanical stirrer, add 1750 ml of sterile USP water.

-

Gradually add 266.7 g (2.05 moles) of hydrazine hydrosulfate over one hour with continuous stirring.

-

To this mixture, add 481 g (2.053 moles) of precursor 3 dropwise.

-

Warm the reaction mixture to 80°C and maintain heating and stirring for 3 hours.

-

Cool the flask to 40°C and distill off the volatile components under reduced pressure (approximately 125 mm).

-

Cool the resulting mixture to 10°C.

-

Add 50% sodium hydroxide solution while cooling to maintain a temperature below 30°C, adjusting the pH to between 4 and 6.

-

Add a solution of sodium bicarbonate (4.9 g in 55 ml of water) until the pH of the reaction mixture reaches 7.0.

-

Allow the flask temperature to rise to 27°C with continued stirring.

-

Extract the contents of the flask with ethyl acetate and separate the aqueous layer.

-

Dry the organic layer over magnesium sulfate, filter, and distill the extract under vacuum.

-

Remove the light fraction at a pot temperature of 55-60°C at 125 mm pressure.

-

Improve the vacuum to 5 mm for the remainder of the distillation, allowing the pot temperature to rise to 100-110°C to yield 4-methylpyrazole.

Analytical Method: Determination of Fomepizole in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This outlines a general procedure for the analysis of fomepizole in plasma samples.

Sample Preparation:

-

To 100 µL of plasma in a microtube, add 400 µL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds and then centrifuge for 15 minutes at 15,000 rpm.

-

Transfer the supernatant to a new vial and dry completely using a SpeedVac or lyophilizer.

-

For derivatization, add 25 µL of O-methylhydroxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 80°C for 15 minutes.

-

Follow this by adding 75 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubating at 80°C for another 15 minutes.

GC-MS Analysis:

-

Column: A suitable capillary column, such as a DB-5ms or equivalent, is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a ramp up to approximately 300°C.

-

MS Detection: The mass spectrometer is operated in full-scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity, monitoring for characteristic ions of derivatized fomepizole.

Analytical Method: Determination of Fomepizole in Plasma by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides an alternative robust method for the quantification of fomepizole.

Sample Preparation:

-

Plasma samples are deproteinized, typically with acetonitrile or methanol.

-

After centrifugation to remove precipitated proteins, the supernatant is collected.

-

An internal standard (e.g., 3-methylpyrazole) is added to the supernatant.

-

The sample is then either directly injected or evaporated to dryness and reconstituted in the mobile phase.

HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile or methanol.

-

Elution: Isocratic or gradient elution can be used to achieve optimal separation.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Quantification: A calibration curve is generated using standards of known fomepizole concentrations to quantify the amount in the plasma sample.

References

Fomepizole as a Tool Compound in Enzymology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomepizole, known chemically as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH). While clinically established as an antidote for methanol and ethylene glycol poisoning, its specific and high-affinity interaction with ADH makes it an invaluable tool compound for in vitro and in vivo enzymology research. This technical guide provides an in-depth overview of fomepizole's mechanism of action, its kinetic parameters, detailed experimental protocols for its use in enzyme inhibition studies, and its application in elucidating metabolic pathways.

Mechanism of Action

Fomepizole exerts its inhibitory effect by competing with alcohol substrates for the active site of alcohol dehydrogenase.[1][2] It has a significantly higher affinity for the enzyme than its substrates, such as ethanol, methanol, and ethylene glycol.[2][3] The relative affinity of fomepizole for human ADH is reported to be approximately 8,000 times greater than that of ethanol.[4] This strong competitive inhibition effectively blocks the metabolism of alcohols, preventing the formation of their toxic metabolites.[1][2]

Quantitative Data on Fomepizole Inhibition

The following tables summarize the key kinetic parameters of fomepizole's interaction with alcohol dehydrogenase.

| Parameter | Enzyme Source | Substrate | Value | Reference(s) |

| IC₅₀ | Human Liver ADH | Not Specified | ~0.1 µmol/L | [5] |

| Ki | Monkey Liver ADH | Ethanol | 7.5 µmol/L | [1] |

| Ki | Monkey Liver ADH | Methanol | 9.1 µmol/L | [1] |

Signaling and Metabolic Pathways

Fomepizole is a critical tool for studying the metabolic pathways of toxic alcohols like ethylene glycol and methanol. By inhibiting ADH, it allows researchers to investigate the downstream effects of the parent compounds and the roles of other enzymes in their metabolism.

Ethylene Glycol Metabolic Pathway

Experimental Protocols

In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of fomepizole on ADH activity by monitoring the production of NADH.

Materials:

-

Purified alcohol dehydrogenase (e.g., from equine liver, commercially available)

-

Fomepizole

-

Ethanol (or other alcohol substrate)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 8.8)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes or 96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ADH in cold phosphate buffer.

-

Prepare a stock solution of fomepizole in an appropriate solvent (e.g., water or buffer).

-

Prepare a stock solution of ethanol in water.

-

Prepare a stock solution of NAD⁺ in water.

-

-

Assay Setup:

-

In a cuvette or microplate well, combine the phosphate buffer, NAD⁺ solution, and ethanol solution.

-

Add varying concentrations of the fomepizole solution to different reaction mixtures. Include a control with no inhibitor.

-

Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the ADH solution to the mixture.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each fomepizole concentration.

-

Plot the reaction velocity against the fomepizole concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.[6]

-

Workflow for Determining the Inhibition Constant (Ki) of Fomepizole

References

- 1. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 2. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]

- 4. bu.edu [bu.edu]

- 5. americanregent.com [americanregent.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Fomepizole Hydrochloride in In-Vitro Enzyme Inhibition Assays

Introduction

Fomepizole, also known as 4-methylpyrazole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3] This enzyme is critical in the initial metabolism of alcohols, including ethanol, ethylene glycol, and methanol.[1][2] In a clinical setting, fomepizole hydrochloride is a first-line antidote for poisoning by ethylene glycol (a primary component of antifreeze) and methanol (found in windshield washer fluid).[3][4][5] It acts by blocking ADH, thereby preventing the conversion of these substances into their highly toxic metabolites, such as glycolate and oxalate from ethylene glycol, and formic acid from methanol.[2][6][7] This action prevents the severe metabolic acidosis, renal damage, and visual disturbances associated with these types of poisonings.[1][6][8]

In a research and drug development context, fomepizole serves as a valuable tool for in-vitro studies of enzyme kinetics and inhibition. Its high affinity for ADH—over 8,000 times that of ethanol—makes it a highly specific and effective inhibitor for assay development, validation, and mechanistic studies.[4][9] Understanding its interaction with ADH and other metabolic enzymes, such as those in the cytochrome P450 (CYP) family, is crucial for characterizing metabolic pathways and assessing potential drug-drug interactions.[1] While fomepizole is primarily known for its effect on ADH, it can also induce its own metabolism through the cytochrome P450 system with repeated dosing in vivo, a factor to consider in experimental design.[1][10] These application notes provide detailed protocols for utilizing fomepizole hydrochloride in in-vitro enzyme inhibition assays, primarily focusing on its well-established role as an ADH inhibitor.

Quantitative Inhibition Data

The inhibitory potency of fomepizole is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values can vary depending on the specific ADH isozyme, species, substrate, and assay conditions.

| Enzyme | Species/Source | Substrate | Inhibitor | Inhibition Value (IC50 / Ki) |

| Alcohol Dehydrogenase (ADH) | Human, Canine, Monkey Liver | Ethanol, Ethylene Glycol, Methanol | Fomepizole | IC50 ≈ 0.1 µmol/L[1] |

| Alcohol Dehydrogenase (ADH) | Canine | Ethanol | Fomepizole | Ki was approx. 10-fold lower than for feline ADH[11] |

| Alcohol Dehydrogenase (ADH) | Feline | Ethanol | Fomepizole | Ki was approx. 10-fold higher than for canine ADH[11] |

| Alcohol Dehydrogenase (ADH) | Canine | Ethylene Glycol | Fomepizole | Ki was approx. 30-fold lower than for feline ADH[11] |

| Alcohol Dehydrogenase (ADH) | Feline | Ethylene Glycol | Fomepizole | Ki was approx. 30-fold higher than for canine ADH[11] |

Experimental Protocols

Protocol 1: In-Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory effect of fomepizole on ADH activity by measuring the rate of NADH production.

A. Principle

Alcohol dehydrogenase catalyzes the oxidation of an alcohol substrate (e.g., ethanol) to an aldehyde, with the concomitant reduction of the cofactor nicotinamide adenine dinucleotide (NAD+) to NADH. The formation of NADH can be monitored by the increase in absorbance at 340 nm. The rate of this reaction is measured in the presence and absence of fomepizole to determine the extent of inhibition.

B. Materials and Reagents

-

Enzyme: Purified Alcohol Dehydrogenase (e.g., from equine or human liver)

-

Inhibitor: Fomepizole Hydrochloride (MW: 82.106 g/mol as free base)[2]

-

Substrate: Ethanol (200 proof)

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

-

Buffer: 100 mM Sodium Phosphate Buffer, pH 7.4

-

Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, temperature-controlled cuvette holder

-

Consumables: 1.5 mL quartz or UV-transparent cuvettes, micropipettes, and tips

C. Reagent Preparation

-

Fomepizole Stock Solution (10 mM): Dissolve 8.21 mg of fomepizole hydrochloride in 10 mL of deionized water. Fomepizole may solidify at temperatures below 25°C; if so, gently warm the vial by hand or under warm water to liquefy before use.[3][12] Store stock solution at -20°C.

-

ADH Working Solution (1 unit/mL): Dilute the commercial ADH stock in cold 100 mM sodium phosphate buffer. Prepare fresh before each experiment and keep on ice.

-

NAD+ Stock Solution (50 mM): Dissolve the required amount of NAD+ in deionized water. Store at -20°C.

-

Ethanol Substrate Solution (1 M): Prepare by diluting 200 proof ethanol in deionized water.

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

D. Assay Procedure

-

Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.

-

Prepare serial dilutions of the fomepizole stock solution to achieve final assay concentrations ranging from 0.01 µM to 10 µM. Use deionized water or buffer as the diluent.

-

For each reaction, pipette the following into a cuvette:

-

850 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)

-

50 µL of 50 mM NAD+ solution (Final concentration: 2.5 mM)

-

20 µL of ADH working solution (Final concentration: 0.02 units/mL)

-

10 µL of fomepizole dilution (for test samples) or 10 µL of vehicle/buffer (for control).

-

-

Mix gently by pipetting and pre-incubate the mixture for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of 1 M Ethanol solution (Final concentration: 20 mM).

-

Immediately start monitoring the change in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds.

E. Data Analysis

-

Calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the Percent Inhibition for each fomepizole concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the Percent Inhibition against the logarithm of the fomepizole concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of fomepizole that produces 50% inhibition.

Visualizations

Metabolic Pathway Inhibition

Caption: Fomepizole competitively inhibits ADH, blocking toxic metabolite formation.

Experimental Workflow for ADH Inhibition Assay

Caption: Workflow for determining fomepizole IC50 in an ADH inhibition assay.

Mechanism of Competitive Inhibition

Caption: Fomepizole and substrate compete for the active site of the enzyme.

References

- 1. drugs.com [drugs.com]

- 2. Fomepizole - Wikipedia [en.wikipedia.org]

- 3. FOMEPIZOLE (Antizol) | LHSC [lhsc.on.ca]

- 4. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. Fomepizole for the treatment of ethylene glycol poisoning. Methylpyrazole for Toxic Alcohols Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and metabolism of fomepizole in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. Fomepizole | CHEO ED Outreach [outreach.cheo.on.ca]

Application Notes and Protocols for the Quantification of Fomepizole Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of fomepizole hydrochloride in biological samples, a critical aspect of pharmacokinetic, toxicokinetic, and clinical studies. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented to guide researchers in selecting and implementing the most suitable method for their specific needs.

Introduction to Fomepizole Quantification

Fomepizole (4-methylpyrazole) is a potent inhibitor of alcohol dehydrogenase and is used as an antidote for methanol and ethylene glycol poisoning. Accurate and precise quantification of fomepizole in biological matrices such as plasma, serum, whole blood, and urine is essential for therapeutic drug monitoring, dose-response relationship studies, and bioequivalence assessments. The analytical methods described herein have been compiled from validated procedures to ensure reliable and reproducible results.

Comparative Summary of Analytical Methods

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the detailed protocols.

| Parameter | HPLC-UV | GC-MS | LC-MS/MS |

| Biological Matrix | Plasma | Whole Blood, Serum, Plasma | Plasma, Serum |

| Internal Standard | 3-Methylpyrazole | (Not specified in detailed protocol) | N-methylnicotinamide-d4 |

| Linearity Range | 10 - 750 µg/mL[1] | Analyte Dependent | 4.96 - 4955 ng/mL[2] |

| Limit of Detection (LOD) | 5 µmol/L[3] | Analyte Dependent | Not explicitly stated, but LLOQ is low |

| Lower Limit of Quantification (LLOQ) | 10 µg/mL[1] | Analyte Dependent | 4.96 ng/mL[2] |

| Accuracy | >92%[1] | 84% to 114% (for general drug screen) | 93.1–106.0%[4] |

| Precision (CV%) | <4.5% at 25 µmol/L[3] | <14.8% (for general drug screen) | ≤12.7%[4] |

| Sample Preparation | Protein Precipitation | Protein Precipitation & Derivatization | Protein Precipitation |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of fomepizole in human plasma and is characterized by its simplicity and accessibility.

Experimental Protocol

1. Sample Preparation: Protein Precipitation [1] a. To 100 µL of human plasma, add a suitable internal standard (e.g., 3-methylpyrazole). b. Add 800 µL of 5% (v/v) perchloric acid in water. c. Vortex the mixture to precipitate proteins. d. Centrifuge to pellet the precipitated proteins. e. Collect the supernatant for HPLC analysis.

2. Chromatographic Conditions [1][5][6][7]

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm x 3.9 mm, 10 µm).[1]

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

-

Flow Rate: Isocratic elution at a constant flow rate.

-

Injection Volume: 90 µL of the prepared sample.[1]

-

Detection: UV detection at a wavelength of 254 nm.[1]

-

Column Temperature: Maintained at 30 °C.[1]

3. Calibration and Quantification a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of fomepizole hydrochloride and the internal standard. b. Process the calibration standards using the same sample preparation procedure. c. Construct a calibration curve by plotting the peak area ratio of fomepizole to the internal standard against the concentration of fomepizole. d. Quantify fomepizole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: HPLC-UV workflow for fomepizole quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity for the determination of fomepizole in whole blood, serum, or plasma, often requiring a derivatization step to improve the volatility of the analyte.

Experimental Protocol

1. Sample Preparation: Protein Precipitation and Derivatization a. To 100 µL of the biological sample (whole blood, serum, or plasma), add an appropriate internal standard. b. Add 800 µL of a cold 8:1 methanol:water solution to precipitate proteins. c. Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes. d. Transfer 200 µL of the supernatant to a new vial and evaporate to dryness under vacuum. e. To the dry residue, add 40 µL of methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives. f. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to form trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions [8]

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program:

-

Initial temperature hold.

-

Ramp at a defined rate to a final temperature.

-

Final temperature hold. (The specific temperatures and ramp rates need to be optimized for fomepizole and the internal standard.)

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for fomepizole-TMS derivative and the internal standard derivative should be monitored.

-

3. Calibration and Quantification a. Prepare calibration standards in the appropriate blank matrix and process them alongside the unknown samples. b. Generate a calibration curve by plotting the peak area ratio of the fomepizole derivative to the internal standard derivative against the fomepizole concentration. c. Determine the concentration of fomepizole in the samples from the calibration curve.

Caption: GC-MS workflow for fomepizole quantification.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method for the quantification of fomepizole in plasma or serum, suitable for studies requiring low detection limits.

Experimental Protocol

1. Sample Preparation: Protein Precipitation [2] a. To a small volume of plasma or serum, add an internal standard (e.g., a stable isotope-labeled fomepizole or a structural analog like N-methylnicotinamide-d4).[2] b. Precipitate proteins by adding a threefold volume of a cold organic solvent such as acetonitrile. c. Vortex the mixture thoroughly. d. Centrifuge at high speed to pellet the proteins. e. Transfer the clear supernatant for LC-MS/MS analysis.

2. LC-MS/MS Conditions [2]

-

LC System: A high-performance or ultra-high-performance liquid chromatograph.

-

Column: A reversed-phase C18 column.[2]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: A small volume, typically 5-10 µL.

-

MS/MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for fomepizole and the internal standard must be optimized.

3. Calibration and Quantification a. Prepare calibration standards and quality control samples by spiking blank plasma or serum. b. Process all samples using the protein precipitation method. c. Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration. d. Quantify fomepizole in the test samples using the regression equation from the calibration curve.

Caption: LC-MS/MS workflow for fomepizole quantification.

References

- 1. shimadzu.com [shimadzu.com]

- 2. LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. shimadzu.com [shimadzu.com]

- 8. mdpi.com [mdpi.com]

Application Note: A Robust HPLC Method for the Analysis of Fomepizole Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a simple, precise, and robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fomepizole Hydrochloride. Fomepizole is a competitive inhibitor of alcohol dehydrogenase and is used as an antidote for methanol and ethylene glycol poisoning.[1][2][3] The developed method utilizes a reversed-phase C18 column with UV detection, providing a reliable analytical tool for quality control, stability studies, and formulation development. The protocol herein describes the optimized chromatographic conditions, system suitability requirements, and preparation of solutions.

Introduction

Fomepizole, chemically known as 4-methylpyrazole, is a critical therapeutic agent for treating toxic alcohol ingestions.[2] Its hydrochloride salt (C₄H₇ClN₂) is a common pharmaceutical form.[4] Accurate and reliable analytical methods are essential for ensuring the quality, potency, and purity of the active pharmaceutical ingredient (API) and its finished dosage forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its specificity, sensitivity, and reproducibility.

This document presents a validated HPLC method for the determination of Fomepizole Hydrochloride. The method development was guided by the physicochemical properties of the analyte, including its aqueous solubility and UV absorbance characteristics.[1][5] Fomepizole has a UV absorbance maximum at approximately 220 nm in ethanol and 226 nm in acidic conditions, making UV detection a suitable choice.[5] With a pKa of approximately 2.9-3.0, controlling the mobile phase pH is critical for achieving optimal retention and peak shape on a reversed-phase column.[6]

Experimental Protocols

Materials and Reagents

-

Fomepizole Hydrochloride Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a UV detector, isocratic pump, autosampler, and column thermostat was used. The conditions were optimized as summarized in the table below.

Table 1: Optimized HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.5) : Acetonitrile (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Run Time | 10 minutes |

Preparation of Solutions

2.3.1 Mobile Phase Preparation (25 mM KH₂PO₄ Buffer, pH 3.5)

-

Weigh approximately 3.4 g of KH₂PO₄ and dissolve it in 1000 mL of deionized water.

-

Adjust the pH of the solution to 3.5 ± 0.05 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter.

-

Prepare the final mobile phase by mixing 900 mL of the prepared buffer with 100 mL of acetonitrile.

-

Degas the mobile phase by sonication or helium sparging before use.

2.3.2 Diluent Preparation Use the mobile phase as the diluent for preparing standard and sample solutions.

2.3.3 Standard Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 25 mg of Fomepizole Hydrochloride Reference Standard into a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well. This is the Stock Standard Solution (500 µg/mL).

-

Pipette 10.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix well. This is the Working Standard Solution (100 µg/mL).

2.3.4 Sample Solution Preparation (100 µg/mL)

-

Accurately weigh a quantity of the sample (e.g., Fomepizole Hydrochloride API powder) equivalent to 25 mg of Fomepizole Hydrochloride into a 50 mL volumetric flask.

-

Follow step 2 and 4 from the Standard Solution Preparation protocol to obtain a final concentration of 100 µg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection, if necessary.

Logical and Experimental Workflows

The following diagrams illustrate the logical process for developing the HPLC method and the standard workflow for sample analysis.

Caption: Logical workflow for HPLC method development.

Caption: Standard experimental workflow for sample analysis.

Results and Data

The developed method provides a sharp, symmetrical peak for Fomepizole Hydrochloride with good resolution from any potential impurities and solvent front. System suitability parameters were established to ensure the performance of the chromatographic system.

Table 2: System Suitability and Performance Data

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (min) | Report | ~ 4.2 |

| Tailing Factor (T) | ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | 6500 |

| % RSD of Peak Area | ≤ 2.0% (for n=5) | 0.5% |

Conclusion

The HPLC method described in this application note is rapid, specific, and reliable for the quantitative analysis of Fomepizole Hydrochloride. The use of a common C18 column and a simple isocratic mobile phase makes the method easy to implement in a standard quality control laboratory. The protocol provides detailed steps for solution preparation and outlines the chromatographic conditions necessary to achieve consistent and accurate results. This method is suitable for routine analysis of Fomepizole Hydrochloride in bulk drug substance and can be adapted for finished pharmaceutical products.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Fomepizole - Wikipedia [en.wikipedia.org]

- 3. edcentral.co [edcentral.co]

- 4. 56010-88-9 CAS MSDS (4-METHYLPYRAZOLE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Fomepizole [drugfuture.com]

- 6. pKa of 4MP and chemical equivalence in formulations of free base and salts of 4MP - PubMed [pubmed.ncbi.nlm.nih.gov]

Fomepizole Hydrochloride in Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fomepizole, also known as 4-methylpyrazole (4-MP), is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethylene glycol and methanol into their toxic metabolites. Its high affinity for ADH makes it a critical tool in toxicological research and a cornerstone of treatment for ethylene glycol and methanol poisoning in both clinical and veterinary settings.[1][2] These application notes provide detailed protocols for the administration of fomepizole hydrochloride in various animal research models, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.

Mechanism of Action

Fomepizole exerts its therapeutic effect by competitively inhibiting alcohol dehydrogenase.[1] This enzyme initiates the metabolic cascade that converts ethylene glycol to glycolic acid and oxalic acid, and methanol to formic acid. These metabolites are responsible for the profound metabolic acidosis and end-organ damage, particularly acute kidney injury and neurological complications, seen in poisonings.[3] By blocking ADH, fomepizole prevents the formation of these toxic metabolites, allowing the parent compounds to be excreted unchanged.[4]

Data Presentation

Table 1: Fomepizole Dosage Regimens in Animal Models for Ethylene Glycol Toxicity

| Animal Model | Route of Administration | Loading Dose | Maintenance Dose(s) | Citation(s) |

| Dog | Intravenous (IV) | 20 mg/kg | 15 mg/kg at 12 and 24 hours, followed by 5 mg/kg at 36 hours | [2][3][4] |

| Cat | Intravenous (IV) | 125 mg/kg | 31.25 mg/kg at 12, 24, and 36 hours | [2][5][6] |

Note: The efficacy of fomepizole in cats is highly time-dependent and is most effective when administered within 3 hours of ethylene glycol ingestion.[2][5][6]

Table 2: In Vitro Inhibition of Alcohol Dehydrogenase (ADH) by Fomepizole

| Animal Model | Substrate | Fomepizole Inhibition Constant (Ki) | Key Finding | Citation(s) |

| Canine | Ethanol | Lower Ki compared to feline ADH | Canine ADH is more effectively inhibited by fomepizole. | [7][8] |

| Canine | Ethylene Glycol | Lower Ki compared to feline ADH | Canine ADH is more effectively inhibited by fomepizole. | [7][8] |

| Feline | Ethanol | ~10-fold higher than canine Ki | A higher concentration of fomepizole is needed for equivalent ADH inhibition. | [7][8] |

| Feline | Ethylene Glycol | ~30-fold higher than canine Ki | A higher concentration of fomepizole is needed for equivalent ADH inhibition. | [7][8] |

Table 3: Pharmacokinetic Parameters of Fomepizole in Animal Models

| Animal Model | Parameter | Value | Citation(s) |

| Rat (Pregnant) | Elimination Rate (maternal serum) | 7.6 µmol/L/h | [9] |

| Rat (Male) | Elimination Rate (serum) | 12.9 µmol/L/h | [9] |

| Dog | Volume of Distribution | 0.6 L/kg - 1.02 L/kg | [10] |

| Dog | Elimination | Primarily through metabolism | [10] |

Experimental Protocols

Protocol 1: Intravenous Administration of Fomepizole in a Canine Model of Ethylene Glycol Toxicity

Objective: To evaluate the efficacy of fomepizole in preventing acute kidney injury following induced ethylene glycol poisoning in dogs.

Materials:

-

Fomepizole hydrochloride for injection (e.g., Antizol®)

-

Sterile 0.9% Sodium Chloride or 5% Dextrose solution for dilution[10]

-

Ethylene glycol (analytical grade)

-

Intravenous catheters, syringes, and infusion pumps

-

Blood collection tubes (for serum chemistry and blood gas analysis)

-

Metabolic cages for urine collection

Procedure:

-

Animal Acclimation: Acclimate adult male beagle dogs to the research facility for at least one week prior to the experiment. Ensure free access to food and water.

-

Baseline Data Collection: Collect baseline blood and urine samples 24 hours prior to the induction of toxicity. Analyze for serum creatinine, blood urea nitrogen (BUN), electrolytes, and blood gas status.

-

Induction of Toxicity: Administer a lethal dose of ethylene glycol (e.g., 5 mL/kg) via oral gavage.

-

Fomepizole Preparation: Prepare the fomepizole solution for infusion. Using sterile technique, dilute the required dose of fomepizole in at least 100 mL of sterile 0.9% sodium chloride or 5% dextrose injection.[10]

-

Fomepizole Administration (within 3 hours of ethylene glycol ingestion):

-

Monitoring:

-

Collect blood samples at 12, 24, 48, and 72 hours post-ethylene glycol administration for serum chemistry and blood gas analysis.

-

Monitor clinical signs, including level of consciousness, hydration status, and urine output.

-

-

Endpoint: The primary endpoint is the prevention of a significant increase in serum creatinine and BUN levels, and the absence of severe metabolic acidosis.

Protocol 2: In Vitro Assessment of Fomepizole Inhibition of Hepatic Alcohol Dehydrogenase

Objective: To determine the inhibitory constant (Ki) of fomepizole for alcohol dehydrogenase from canine and feline liver homogenates.

Materials:

-

Fresh or frozen liver tissue from dogs and cats

-

Homogenization buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.1 M NaCl, pH 8.0)[7]

-

Centrifuge capable of high-speed centrifugation (105,000 x g)

-

Spectrophotometer

-

Nicotinamide adenine dinucleotide (NAD+)

-

Ethanol or ethylene glycol (as substrate)

-

Fomepizole hydrochloride

-

Cuvettes

Procedure:

-

Preparation of Cytosolic Fraction:

-

Homogenize liver tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at 105,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

The supernatant is the cytosolic fraction containing ADH.

-

-

Enzyme Activity Assay:

-

In a cuvette, combine the cytosolic fraction, NAD+, and the substrate (ethanol or ethylene glycol) in a suitable buffer.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

-

Inhibition Studies:

-

Perform the enzyme activity assay in the presence of varying concentrations of fomepizole.

-

Determine the initial reaction velocities at each fomepizole concentration.

-

-

Data Analysis:

-

Generate Dixon plots (1/velocity vs. inhibitor concentration) or use non-linear regression analysis to calculate the Ki for fomepizole with each substrate for both canine and feline ADH.

-

Visualizations

Caption: Fomepizole competitively inhibits ADH, blocking toxic metabolite formation.

Caption: Workflow for evaluating fomepizole efficacy in an animal model.

References

- 1. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidotes - EVECC 2022 Congress - VIN [vin.com]

- 3. Ethylene Glycol Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 4. dvm360.com [dvm360.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety and efficacy of high-dose fomepizole compared with ethanol as therapy for ethylene glycol intoxication in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Inhibition of canine and feline alcohol dehydrogenase activity by fomepizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Fomepizole Hydrochloride Dosing in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on dosing calculations and experimental protocols for the use of fomepizole hydrochloride in preclinical studies. The information is intended to assist in the design and execution of toxicological, pharmacokinetic, and efficacy studies in various animal models.

Mechanism of Action

Fomepizole hydrochloride is a potent competitive inhibitor of alcohol dehydrogenase (ADH).[1][2][3][4][5] ADH is the primary enzyme responsible for the metabolism of toxic alcohols like ethylene glycol and methanol into their more toxic acidic metabolites.[2][3][6][7] By blocking this enzymatic conversion, fomepizole prevents the formation of metabolites such as glycolate and oxalate from ethylene glycol, and formic acid from methanol, thereby mitigating metabolic acidosis and end-organ damage, particularly acute kidney injury and visual disturbances.[2][3][6][8]

Caption: Fomepizole competitively inhibits alcohol dehydrogenase (ADH).

Preclinical Dosing Regimens

The appropriate dose of fomepizole hydrochloride in preclinical studies varies significantly depending on the animal species and the nature of the study (e.g., efficacy, toxicology). The following tables summarize established dosing regimens from various preclinical investigations.

Table 1: Fomepizole Dosing for Ethylene Glycol Toxicity Studies in Canines

| Parameter | Dosage | Administration Route | Dosing Schedule | Reference |

| Initial Dose | 20 mg/kg | IV (slow infusion over 15-30 minutes) | Once at the beginning of treatment. | [8][9] |

| Second Dose | 15 mg/kg | IV | 12 hours after the initial dose. | [8][9] |

| Third Dose | 15 mg/kg | IV | 24 hours after the initial dose. | [8][9] |

| Fourth Dose | 5 mg/kg | IV | 36 hours after the initial dose. | [8][9] |

Table 2: Fomepizole Dosing for Ethylene Glycol Toxicity Studies in Felines

| Parameter | Dosage | Administration Route | Dosing Schedule | Reference |

| Initial Dose | 125 mg/kg | IV | Once at the beginning of treatment. | [9][10][11] |

| Subsequent Doses | 31.25 mg/kg | IV | At 12, 24, and 36 hours after the initial dose. | [9][10][11] |

Note: Fomepizole is most effective in cats when administered within 3 hours of ethylene glycol ingestion.[9][10][11]

Table 3: Fomepizole Dosing in Other Preclinical Models